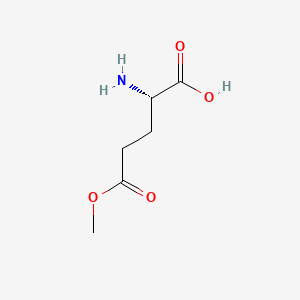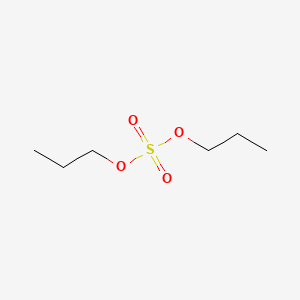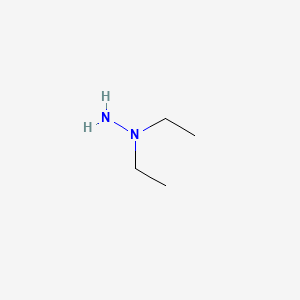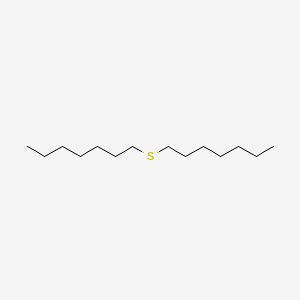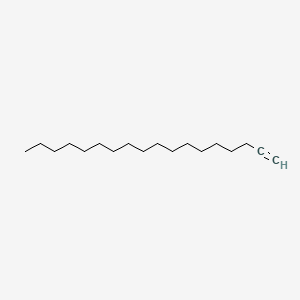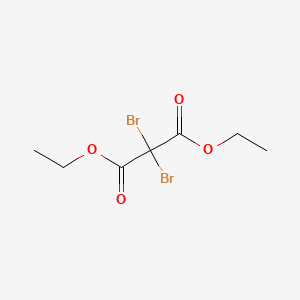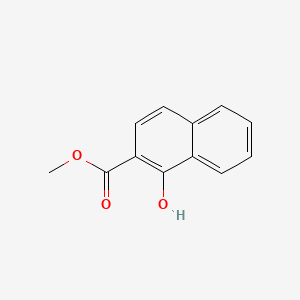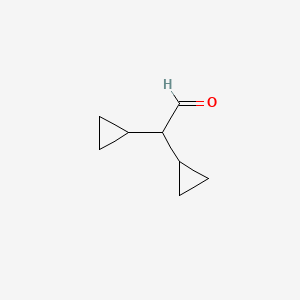
Dicyclopropylacetaldehyde
Descripción general
Descripción
Dicyclopropylacetaldehyde is an organic compound with the molecular formula C8H12O . It has a molecular weight of 124.18 . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for Dicyclopropylacetaldehyde is 1S/C8H12O/c9-5-8(6-1-2-6)7-3-4-7/h5-8H,1-4H2 . This indicates that the molecule consists of eight carbon atoms, twelve hydrogen atoms, and one oxygen atom.Aplicaciones Científicas De Investigación
Enantioselective Cyclopropylation : Shibata, Tabira, and Soai (1998) demonstrated that dicyclopropylzinc, used in conjunction with chiral amino alcohol or thiophosphoramidate and Ti(OPri)4, can achieve enantioselective cyclopropylation of various aldehydes. This process yields enantiomerically enriched cyclopropyl alkanols with up to 96.6% ee, indicating its potential in synthesizing enantioselective compounds (Shibata, Tabira, & Soai, 1998).
Synthesis of Enantiopure Malonaldehyde Monocycloacetals : Bi, Zhao, Wang, Peng, and Winterfeldt (2002) described the synthesis of enantiopure malonaldehyde monocycloacetals. The research involved treating specific compounds with L-tryptophan methyl ester, 5-methoxytryptamine, and tryptamine in the Pictet-Spengler condensation, leading to the creation of enantiomerically pure key precursors. This study highlights the chemical's utility in generating enantiomerically pure substances (Bi et al., 2002).
Gold-Catalyzed Cyclization-Oxidation : Yu, Wei, and Shi (2017) developed a gold-catalyzed tandem cyclization-oxidation process for alkylidenecyclopropane-containing 1,5-enynes. This method produced arylacetaldehyde derivatives and could further transform them into polycyclic aromatic hydrocarbons. The study demonstrates the compound's applicability in creating complex organic structures (Yu, Wei, & Shi, 2017).
Electrocatalytic Multicomponent Cyclization : Elinson, Feducovich, Vereshchagin, Gorbunov, Belyakov, and Nikishin (2006) explored the electrocatalytic multicomponent cyclization of an aldehyde, malononitrile, and a malonate. This process resulted in the formation of 3-substituted-2,2-dicyanocyclopropane-1,1-dicarboxylates. Their research offers insights into the use of dicyclopropylacetaldehyde in novel synthetic pathways (Elinson et al., 2006).
Safety And Hazards
Dicyclopropylacetaldehyde is classified as a hazardous substance. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2,2-dicyclopropylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-8(6-1-2-6)7-3-4-7/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDWLGLJZNWMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178449 | |
| Record name | Dicyclopropylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopropylacetaldehyde | |
CAS RN |
23772-87-4 | |
| Record name | α-Cyclopropylcyclopropaneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23772-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclopropylacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023772874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclopropylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclopropylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








